molecular formula C12H19NO B1384787 (2-Isobutoxyphenyl)-N-methylmethanamine CAS No. 915921-38-9

(2-Isobutoxyphenyl)-N-methylmethanamine

Cat. No.: B1384787
CAS No.: 915921-38-9
M. Wt: 193.28 g/mol
InChI Key: PUPKXKGFKLNZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isobutoxyphenyl)-N-methylmethanamine: is a compound with the molecular formula C11H17NO. It is a derivative of aniline, where the phenyl ring is substituted with an isobutoxy group and the amine nitrogen is methylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isobutoxyphenyl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-isobutoxyaniline.

    Methylation: The amine group of 2-isobutoxyaniline is methylated using methyl iodide (CHI) in the presence of a base such as potassium carbonate (KCO).

    Reaction Conditions: The reaction is carried out in a solvent like acetone or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

(2-Isobutoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Isobutoxyphenyl)-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isobutoxyphenyl)-N-methylmethanamine involves its interaction with cellular components. For instance, its algicidal activity is attributed to the induction of reactive oxygen species (ROS) in algal cells, leading to oxidative damage and cell death . The compound affects the photosynthetic process and antioxidant enzyme activities, resulting in the degradation of cellular structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isobutoxyphenyl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methylation of the amine group enhances its stability and reactivity compared to its parent compound, 2-isobutoxyaniline.

Properties

IUPAC Name

N-methyl-1-[2-(2-methylpropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)9-14-12-7-5-4-6-11(12)8-13-3/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPKXKGFKLNZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Isobutoxyphenyl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
(2-Isobutoxyphenyl)-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
(2-Isobutoxyphenyl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
(2-Isobutoxyphenyl)-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
(2-Isobutoxyphenyl)-N-methylmethanamine
Reactant of Route 6
(2-Isobutoxyphenyl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.